molecular formula C17H21N3O2S B2894459 4-methyl-N-{7-oxaspiro[3.5]nonan-1-yl}-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide CAS No. 2320178-18-3

4-methyl-N-{7-oxaspiro[3.5]nonan-1-yl}-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

Cat. No.: B2894459
CAS No.: 2320178-18-3
M. Wt: 331.43
InChI Key: GESWVKDGAPYJEN-UHFFFAOYSA-N
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Description

4-methyl-N-{7-oxaspiro[3.5]nonan-1-yl}-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a pyrrole group at position 2 and a 7-oxaspiro[3.5]nonan-1-yl carboxamide moiety at position 3. This compound is structurally distinct from classical thiazole derivatives due to its fused spirocyclic ether and pyrrole substituents, which likely influence its physicochemical and pharmacokinetic properties .

Properties

IUPAC Name

4-methyl-N-(7-oxaspiro[3.5]nonan-3-yl)-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S/c1-12-14(23-16(18-12)20-8-2-3-9-20)15(21)19-13-4-5-17(13)6-10-22-11-7-17/h2-3,8-9,13H,4-7,10-11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GESWVKDGAPYJEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3CCC34CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-{7-oxaspiro[35]nonan-1-yl}-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials

    Formation of the Spirocyclic Nonane Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a diol or a diketone, under acidic or basic conditions.

    Introduction of the Pyrrole Ring: The pyrrole ring can be introduced through a condensation reaction between an amine and a diketone or through a cyclization reaction involving a suitable precursor.

    Introduction of the Thiazole Ring: The thiazole ring can be synthesized through a Hantzsch thiazole synthesis, which involves the reaction of a thioamide with a haloketone.

    Coupling to Form the Carboxamide: The final step involves the coupling of the spirocyclic nonane, pyrrole, and thiazole intermediates to form the carboxamide. This can be achieved through a condensation reaction between an amine and a carboxylic acid or its derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-{7-oxaspiro[3.5]nonan-1-yl}-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing functional groups or to reduce double bonds.

    Substitution: The compound can undergo substitution reactions to replace one functional group with another.

    Cyclization: The compound can undergo cyclization reactions to form new ring structures.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a metal catalyst.

    Substitution: Common reagents for substitution reactions include halogens, alkyl halides, and nucleophiles such as amines and alcohols.

    Cyclization: Cyclization reactions often require the use of strong acids or bases, heat, and sometimes catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of ketones, aldehydes, or carboxylic acids, while reduction can lead to the formation of alcohols or alkanes.

Scientific Research Applications

4-methyl-N-{7-oxaspiro[3

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound may have biological activity, making it a potential candidate for drug discovery and development. It could be tested for its effects on various biological targets, such as enzymes or receptors.

    Medicine: If the compound exhibits biological activity, it could be developed into a therapeutic agent for the treatment of diseases

    Industry: The compound could be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-methyl-N-{7-oxaspiro[3.5]nonan-1-yl}-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide would depend on its specific biological activity. Potential mechanisms could include:

    Enzyme Inhibition: The compound could inhibit the activity of specific enzymes by binding to their active sites.

    Receptor Modulation: The compound could modulate the activity of receptors by binding to them and altering their signaling pathways.

    DNA Interaction: The compound could interact with DNA, either by intercalating between base pairs or by binding to specific sequences, thereby affecting gene expression.

Comparison with Similar Compounds

Structural Analogues of Thiazole-5-carboxamides
Compound Name Key Substituents Molecular Weight Melting Point (°C) Yield (%) Biological Relevance
4-methyl-N-(5-methylpyridin-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide Pyridinyl instead of spiro system ~345.4 (calc.) N/A N/A Potential kinase inhibitor
4-methyl-N-(naphthalen-2-yl)-1,3-thiazole-5-carboxamide Naphthyl group at carboxamide 284.3 N/A N/A Anticancer activity (hypothesized)
SRT2104 (4-methyl-N-[2-[3-(morpholin-4-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]-2-pyridin-3-yl-1,3-thiazole-5-carboxamide) Imidazothiazole and morpholine substituents 546.6 N/A N/A SIRT1 activator (clinical use)
Target Compound: 4-methyl-N-{7-oxaspiro[3.5]nonan-1-yl}-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide 7-oxaspiro[3.5]nonane and pyrrole ~377.4 (calc.) N/A N/A Undisclosed (structural novelty)

Key Observations :

  • Spirocyclic vs. Aromatic Substituents : The spirocyclic ether in the target compound contrasts with the planar aromatic groups (naphthyl, pyridinyl) in analogues. This rigidity may reduce metabolic degradation compared to flexible chains .
  • Pyrrole vs. Pyridine: The pyrrole group (H-bond donor/acceptor) may enhance target binding compared to pyridine’s lone-pair-dominated interactions .
  • Synthetic Complexity : The spirocyclic system likely requires multi-step synthesis, whereas analogues like are synthesized via simpler coupling reactions .
Physicochemical Properties
  • Lipophilicity: The 7-oxaspiro[3.5]nonane moiety increases hydrophobicity (predicted logP ~2.8) compared to SRT2104 (logP ~3.5) .
  • Solubility : The ether oxygen in the spiro system may improve aqueous solubility relative to fully hydrocarbon spirocycles .
  • Acid Dissociation (pKa) : The pyrrole group (pKa ~17) is less acidic than pyridine (pKa ~5), reducing ionization at physiological pH .

Biological Activity

4-methyl-N-{7-oxaspiro[3.5]nonan-1-yl}-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a complex organic compound notable for its unique structural features, including a spirocyclic nonane ring, a pyrrole moiety, and a thiazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications.

The molecular formula of the compound is C_{17}H_{22}N_{2}O_{2}S, with a molecular weight of 331.43 g/mol. Its CAS number is 2320178-18-3, which aids in its identification in chemical databases.

PropertyValue
Molecular FormulaC_{17}H_{22}N_{2}O_{2}S
Molecular Weight331.43 g/mol
InChI KeyGESWVKDGAPYJEN-UHFFFAOYSA-N
LogP2.7

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Spirocyclic Nonane Ring : Achieved through cyclization reactions involving suitable precursors like diols or diketones under acidic or basic conditions.
  • Introduction of the Pyrrole Ring : This can be accomplished via condensation reactions between an amine and a diketone.
  • Introduction of the Thiazole Ring : Often synthesized through Hantzsch thiazole synthesis, involving the reaction of a thioamide with a haloketone.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits significant antimicrobial properties. The compound has been shown to inhibit various bacterial strains, suggesting its potential as an antimicrobial agent.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 µg/mL
Escherichia coli0.25 µg/mL
Mycobacterium tuberculosis0.045 µg/mL

The potential mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites.
  • Receptor Modulation : It could modulate receptor activity, altering signaling pathways.
  • DNA Interaction : The compound may interact with DNA, potentially affecting gene expression through intercalation or sequence-specific binding.

Case Studies

Recent research has highlighted the biological activity of compounds similar to this compound:

  • Study on Thiazole Derivatives : A series of thiazole derivatives were synthesized and evaluated for their antimicrobial activity. Compounds with structural similarities showed enhanced antibacterial and antifungal activities compared to their counterparts without thiazole rings .
  • Pharmacological Evaluation : Another study focused on thiazole-containing compounds demonstrated significant anti-tubercular activity against resistant strains of Mycobacterium tuberculosis, reinforcing the therapeutic potential of thiazole derivatives .

Q & A

Q. What are the key considerations for synthesizing 4-methyl-N-{7-oxaspiro[3.5]nonan-1-yl}-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide?

Synthesis requires multi-step optimization, including:

  • Coupling reactions : Use of K₂CO₃ as a base in polar aprotic solvents (e.g., DMF) to facilitate nucleophilic substitution or carboxamide bond formation .
  • Spirocyclic intermediate handling : The 7-oxaspiro[3.5]nonane moiety may require protection/deprotection strategies to prevent ring-opening during reactions .
  • Purification : Column chromatography or recrystallization to isolate the product, with monitoring via TLC or HPLC .

Q. How is the structural integrity of this compound validated?

  • Spectroscopic techniques :
    • ¹H/¹³C NMR : Confirm spirocyclic and thiazole ring proton environments (e.g., sp³ carbons in the spiro system resonate at 25–35 ppm) .
    • HRMS : Verify molecular weight (e.g., calculated [M+H]⁺ for C₁₈H₂₀N₄O₂S: 372.12) .
  • X-ray crystallography : Resolve the spirocyclic conformation and intermolecular interactions .

Q. What methodologies assess its purity and stability under experimental conditions?

  • HPLC with UV/Vis detection : Quantify impurities using a C18 column and gradient elution (e.g., 0.1% TFA in water/acetonitrile) .
  • Accelerated stability studies : Expose the compound to heat (40°C), humidity (75% RH), and light to identify degradation pathways .

Q. What solvents are optimal for solubility studies?

  • Polar aprotic solvents : DMSO or DMF for initial dissolution due to the compound’s hydrophobic thiazole and spirocyclic moieties .
  • Aqueous solubility enhancement : Use co-solvents (e.g., PEG 400) or micellar formulations for biological assays .

Q. How is its preliminary biological activity screened?

  • In vitro assays :
    • Antimicrobial : Broth microdilution (MIC determination against Gram+/Gram- bacteria) .
    • Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease targets) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Core modifications :
    • Replace the 1H-pyrrole moiety with other heterocycles (e.g., pyrazole or imidazole) to modulate electronic effects .
    • Vary substituents on the spirocyclic ring to alter steric bulk and improve target binding .
  • Data analysis : Use multivariate regression to correlate logP, polar surface area, and IC₅₀ values .

Q. What computational methods predict its interaction with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., cytochrome P450) .
  • MD simulations : Analyze stability of ligand-protein complexes (≥100 ns trajectories) to identify key residues for interaction .

Q. How are contradictory biological data resolved (e.g., varying IC₅₀ across studies)?

  • Orthogonal assay validation : Confirm activity using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to rule out false positives .
  • Batch variability checks : Compare multiple synthetic batches via NMR/HPLC to ensure consistency in stereochemistry/purity .

Q. What strategies mitigate instability during long-term storage?

  • Lyophilization : Formulate as a lyophilized powder with cryoprotectants (e.g., trehalose) to prevent hydrolysis .
  • Inert atmosphere storage : Use argon-filled vials with desiccants to minimize oxidation .

Q. How can green chemistry principles improve its synthesis?

  • Continuous flow reactors : Enhance yield and reduce waste via precise control of reaction parameters (e.g., residence time, temperature) .
  • Biocatalysis : Explore lipases or transaminases for enantioselective synthesis of the spirocyclic intermediate .

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